![molecular formula C19H23N3O B14231395 3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide CAS No. 630118-07-9](/img/structure/B14231395.png)
3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide is a complex organic compound with significant potential in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the piperidinyl-pyridinyl intermediate. This intermediate is then coupled with a benzamide derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents like ethanol and catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making it a valuable compound in drug development .
相似化合物的比较
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares a similar core structure but differs in the substituents attached to the benzamide and piperidinyl-pyridinyl moieties.
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridinyl-piperidinyl structure but lacks the benzamide core.
Uniqueness
3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.
属性
IUPAC Name |
3-methyl-N-[(4-pyridin-2-ylpiperidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)19(23)21-14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBNONYVUDZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582431 |
Source


|
| Record name | 3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630118-07-9 |
Source


|
| Record name | 3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)
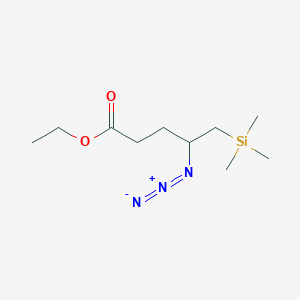
![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)
![Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B14231324.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)
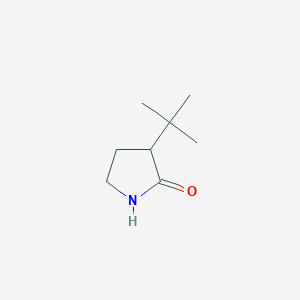
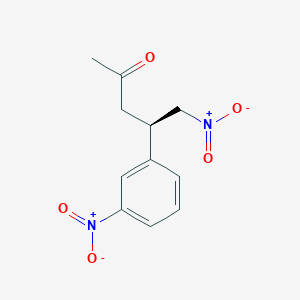
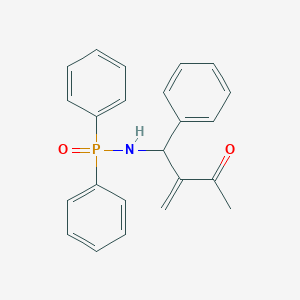


![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
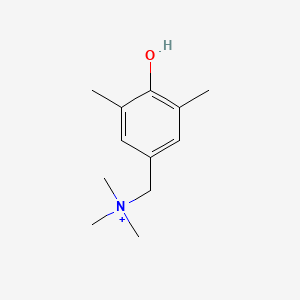

![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
